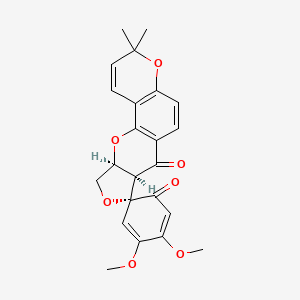
Amorphispironon E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its chemical name, formula, and structure. It may also include information about where it is commonly found or produced and its uses .
Synthesis Analysis
This involves a detailed study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
The molecular structure analysis involves studying the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can often be predicted from the molecular structure .Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Amorphispironon E, identified in leaves of Amorpha fruticosa L. (Leguminosae), has shown potential as an antitumor agent. This novel spironone type rotenoid, along with other compounds isolated from the same plant, exhibited inhibitory effects on Epstein-Barr virus early antigen activation induced by a tumor promoter. These findings suggest that amorphispironon E could be valuable in antitumor promotion research (Terada et al., 1993).
Inhibitory Effects on Tumor Promotion
Further studies reinforced the potential of amorphispironon E in inhibiting skin tumor promotion. It exhibited significant effects in inhibiting Epstein-Barr virus early antigen (EBV-EA) activation, and showed anti-tumor-promotion effects in in vivo mouse skin tests. This research underscores its potential in chemoprevention (Konoshima et al., 1993).
Structural Analysis and Chemical Conversion
The structure of amorphispironon E was determined through extensive 2D-NMR spectral data and difference NOE experiments. Its conversion to known rotenoids was studied to confirm its proposed structure, contributing to the understanding of its chemical properties and potential applications in further scientific research (Terada et al., 1993).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
139006-28-3 |
|---|---|
Molekularformel |
C23H22O7 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(12R,13R,16S)-3',4'-dimethoxy-5,5-dimethylspiro[6,14,17-trioxatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,8-tetraene-13,6'-cyclohexa-2,4-diene]-1',11-dione |
InChI |
InChI=1S/C23H22O7/c1-22(2)8-7-12-14(30-22)6-5-13-20(25)19-17(29-21(12)13)11-28-23(19)10-16(27-4)15(26-3)9-18(23)24/h5-10,17,19H,11H2,1-4H3/t17-,19+,23+/m1/s1 |
InChI-Schlüssel |
SEEWCETYCHIPHH-FHJLPGHOSA-N |
Isomerische SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4CO[C@@]5([C@@H]4C3=O)C=C(C(=CC5=O)OC)OC)C |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5(C4C3=O)C=C(C(=CC5=O)OC)OC)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5(C4C3=O)C=C(C(=CC5=O)OC)OC)C |
Andere CAS-Nummern |
139006-28-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Cyclopropylcarbonyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1652035.png)
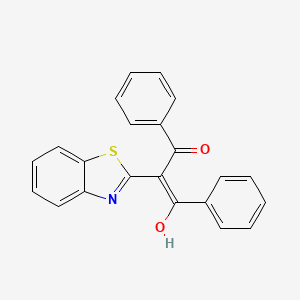
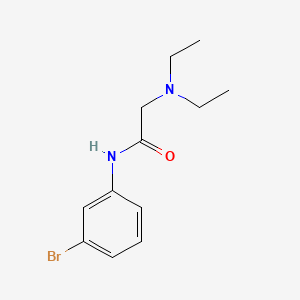
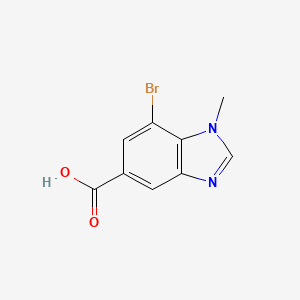
![Phosphine oxide, [2-(diethylphosphinyl)propyl]diphenyl-](/img/structure/B1652039.png)
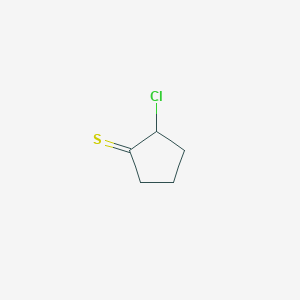



![Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1652046.png)
![2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine](/img/structure/B1652050.png)
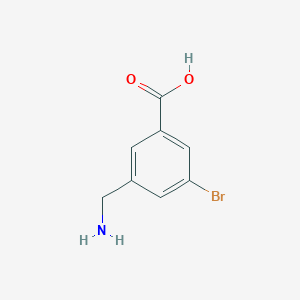

![Methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate](/img/structure/B1652055.png)